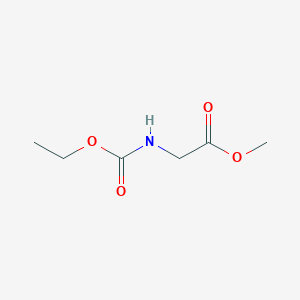

Ethoxycarbonylamino-acetic acid methyl ester

Descripción general

Descripción

Ethoxycarbonylamino-acetic acid methyl ester is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of glycine and has been used in various fields of research, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethoxycarbonylamino-acetic acid methyl ester can be synthesized through the esterification of corresponding amino acids with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .

Industrial Production Methods

The industrial production of this compound typically involves the esterification of amino acids with methanol in the presence of a catalyst such as trimethylchlorosilane. This process is efficient and yields high-quality products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethoxycarbonylamino-acetic acid methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to form alcohols or other derivatives.

Substitution: The ester can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base. .

Reduction: Commonly involves the use of metal hydrides or boronic acids as reducing agents.

Substitution: Often involves nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Produces carboxylic acids and alcohols.

Reduction: Produces alcohols or other reduced derivatives.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Intermediates

Ethoxycarbonylamino-acetic acid methyl ester is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, making it a valuable building block for developing new drugs.

- Synthesis of Peptides: The compound can be used in peptide synthesis, where it acts as a precursor for amino acids. This is crucial for creating peptide-based therapeutics that target specific biological pathways.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, modifications to the ester group can enhance the compound's efficacy and selectivity towards tumor cells.

Agricultural Applications

Pesticide Formulations

In agricultural science, this compound is explored for its potential use in pesticide formulations. Its ability to modify the solubility and stability of active ingredients makes it an attractive candidate for enhancing pesticide efficacy.

- Herbicide Development: The compound can be integrated into herbicide formulations to improve the absorption and translocation of active ingredients within plants, leading to more effective weed control.

- Fungicides: this compound can also be part of fungicide formulations, where it helps in increasing the bioavailability of fungicidal agents.

Materials Science Applications

Polymer Synthesis

The compound's reactivity allows it to be used in the synthesis of polymers and copolymers with tailored properties.

- Biodegradable Polymers: this compound can be incorporated into biodegradable polymer systems, contributing to environmentally friendly materials that degrade under natural conditions.

- Coatings and Adhesives: Its chemical structure provides functional groups that can enhance adhesion properties in coatings and adhesives, making it useful in various industrial applications.

Case Studies

Case Study 1: Anticancer Activity

A study examining derivatives of this compound found that certain modifications led to increased potency against specific cancer cell lines. The research highlighted the relationship between structural changes and biological activity, suggesting pathways for further drug development.

Case Study 2: Agricultural Efficacy

Research on herbicide formulations incorporating this compound demonstrated improved weed suppression compared to traditional formulations. Field trials indicated higher crop yields and reduced herbicide runoff into surrounding ecosystems.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug synthesis (peptides, anticancer agents) | Enhanced bioactivity and specificity |

| Agriculture | Pesticide formulations (herbicides, fungicides) | Improved efficacy and bioavailability |

| Materials Science | Polymer synthesis (biodegradable polymers) | Environmentally friendly options |

| Coatings and adhesives | Enhanced adhesion properties |

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetate: Another ester with similar chemical properties but different applications.

Methyl butyrate: An ester with a pleasant odor, commonly used in the fragrance industry.

Uniqueness

Ethoxycarbonylamino-acetic acid methyl ester is unique due to its versatility in various fields of research and its role as an intermediate in the synthesis of complex molecules. Its solubility in both water and organic solvents makes it particularly valuable for diverse applications.

Actividad Biológica

Ethoxycarbonylamino-acetic acid methyl ester (ECA) is a compound of interest in various biological and pharmacological studies. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ECA is an ester derivative of amino-acetic acid, characterized by the presence of an ethoxycarbonyl group. Its molecular formula is C₇H₁₃NO₄, and its structure can be represented as follows:

Mechanisms of Biological Activity

1. Enzyme Inhibition:

ECA has been shown to inhibit certain enzymes that are crucial for cellular metabolism. For example, it may affect the activity of serine proteases, which are involved in various physiological processes such as digestion and immune response.

2. Antioxidant Properties:

Studies indicate that ECA exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

3. Antimicrobial Activity:

ECA has demonstrated potential antimicrobial effects against various bacterial strains, suggesting its utility in developing new antibacterial agents.

Table 1: Summary of Biological Activities of ECA

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of ECA against common pathogens. The results indicated that ECA exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The study concluded that ECA could serve as a lead compound for developing novel antibiotics.

Table 2: MIC Values of ECA Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Pharmacological Implications

Given its biological activities, ECA has potential implications in pharmacology:

- Antioxidant Therapy: Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related conditions.

- Antibiotic Development: The antimicrobial properties suggest that ECA could be further explored for developing new antibiotic therapies, especially in an era of increasing antibiotic resistance.

Propiedades

IUPAC Name |

methyl 2-(ethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-6(9)7-4-5(8)10-2/h3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESHOHUMIZHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451192 | |

| Record name | Methyl N-(ethoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13756-47-3 | |

| Record name | Methyl N-(ethoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.